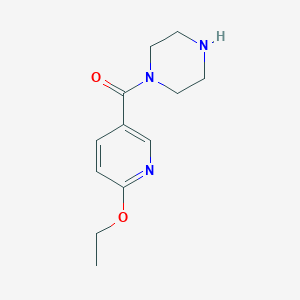

(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-ethoxypyridin-3-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-11-4-3-10(9-14-11)12(16)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUYXKYAKHXSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone typically involves:

- Functionalization of the pyridine ring to introduce the ethoxy substituent at the 6-position.

- Preparation or procurement of piperazine or substituted piperazine derivatives.

- Formation of the amide bond via condensation between a pyridine carboxylic acid derivative and the piperazine amine.

This strategy is consistent with classical amide synthesis, often employing coupling reagents or activating groups to facilitate amide bond formation.

Reported Synthetic Routes

Synthesis from 2,6-Dichloropyridine Derivatives

A related compound, 1-(6-ethoxypyridin-2-yl)piperazine, has been synthesized via a two-step process involving substitution reactions starting from 2,6-dichloropyridine. The key steps include:

- Nucleophilic aromatic substitution of one chlorine atom by ethoxide to introduce the ethoxy group at the 6-position.

- Subsequent nucleophilic substitution of the other chlorine by piperazine to form the piperazinylpyridine intermediate.

Though this example is for the 2-pyridinyl isomer, similar strategies can be adapted for the 3-pyridinyl isomer relevant to this compound.

Amide Bond Formation via Condensation

The preparation of the methanone (amide) linkage involves condensation of a carboxylic acid derivative of 6-ethoxypyridin-3-yl with piperazine. This is typically achieved by:

- Activation of the carboxylic acid group (e.g., using carbodiimides like EDC or DCC, or via acid chlorides).

- Reaction with piperazine under controlled conditions to yield the amide.

For example, in related synthetic studies on pyridinyl-piperazine amides, the acid chloride intermediate is prepared and then reacted with piperazine in anhydrous solvents such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize HCl byproduct.

Detailed Synthetic Procedure Example

A representative synthetic route adapted from medicinal chemistry literature involves:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 6-Ethoxypyridine-3-carboxylic acid + SOCl2 or oxalyl chloride | Conversion of carboxylic acid to acid chloride under reflux |

| 2 | Acid chloride + piperazine + base (e.g., triethylamine) in anhydrous solvent | Amide bond formation via nucleophilic acyl substitution |

| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound |

This method allows high yields and purity, suitable for medicinal chemistry applications.

Reaction Conditions and Optimization

- Solvents: Common solvents include toluene, butan-1-ol, dichloromethane, and tetrahydrofuran depending on the step.

- Temperature: Heating is often required, typically ranging from room temperature up to reflux conditions (e.g., 80–110 °C).

- Reaction Time: Reactions may take from several hours (24–48 h) to ensure completion.

- Catalysts and Additives: Bases like triethylamine or pyridine are used to scavenge acidic byproducts; coupling reagents may be employed to improve yields.

Research Findings on Synthesis Efficiency

- Multi-step synthesis involving nucleophilic aromatic substitution followed by amide bond formation is effective for constructing the target molecule.

- Yields reported in related syntheses range from moderate to high, depending on purification methods and reaction optimization.

- The presence of the ethoxy substituent on the pyridine ring can influence reactivity and regioselectivity during substitution and coupling steps.

- Purification techniques such as flash chromatography and recrystallization are critical for obtaining analytically pure compounds suitable for biological testing.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reactions | Solvents | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution + amide coupling | 2,6-Dichloropyridine, piperazine, sodium ethoxide | Aromatic substitution, amide bond formation | Toluene, butan-1-ol | 80–110 °C, 24–48 h | Moderate to high | Multi-step, regioselective |

| Acid chloride method | 6-Ethoxypyridine-3-carboxylic acid, piperazine | Acid chloride formation, nucleophilic acyl substitution | DCM, THF | RT to reflux | High | Common in medicinal chemistry |

| Mitsunobu reaction (for related analogs) | Hydroxypyridine derivatives, piperidine/piperazine | Alkylation via Mitsunobu, followed by amide formation | Various | Mild to moderate heating | Variable | Used for structural analogs |

Notes on Related Synthetic Work

- Recent medicinal chemistry research on related pyridinyl-piperazine amides has explored variations in the aromatic ring substitution and piperazine functionalization to improve physicochemical properties and biological activity.

- Optimization of synthetic routes focuses on improving aqueous solubility, metabolic stability, and reducing off-target effects such as hERG inhibition.

- The synthetic strategies for this compound serve as a foundation for designing analogs with enhanced pharmacological profiles.

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: : Substitution reactions can occur at different positions on the pyridine ring or the piperazine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone: has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may serve as a ligand for biological receptors or enzymes.

Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

Industry: : It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which (6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as binding to receptors or inhibiting enzymes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural differences among analogs lie in the pyridine substituents and piperazine modifications, which influence solubility, stability, and bioavailability:

Key Observations :

- Ethoxy vs.

- Piperazine Modifications : Bulky substituents (e.g., triazole-methyl-nitrobenzyl in 8p ) increase molecular weight and may reduce solubility, while smaller groups (e.g., dichlorobenzyl in Compound 3 ) retain moderate polarity.

- Bioavailability: Quinoline-based analogs with sulfonyl groups (e.g., Compound 99 ) exhibit oral bioavailability due to balanced lipophilicity and hydrogen-bonding capacity, suggesting the ethoxy variant may follow similar trends.

Biological Activity

(6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with an ethoxy group and a piperazine ring linked through a methanone group. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Interactions with Biological Targets

This compound has been shown to interact with several enzymes and receptors:

- Kinases : The compound modulates the activity of specific kinases, influencing downstream signaling pathways.

- Receptors : It binds to certain receptors, altering their conformation and impacting cellular responses, particularly in pathways related to cell proliferation and differentiation.

Cellular Effects

The compound affects various cellular processes:

- Cell Signaling : It modulates key signaling pathways such as MAPK/ERK, influencing cell growth and differentiation.

- Gene Expression : Changes in gene expression related to metabolic processes have been observed, affecting cellular energy production.

The molecular mechanism involves binding to enzymes, which can either inhibit or activate their activity. For instance:

- Protease Inhibition : It inhibits certain proteases, preventing the cleavage of target proteins.

- Transcription Factors : Interaction with transcription factors alters gene expression, impacting cellular functions.

Dosage Effects in Animal Models

Research indicates that the effects vary with dosage:

- Therapeutic Effects : At lower doses, it can enhance enzyme activity and influence signaling pathways beneficially.

- Toxicity at Higher Doses : Higher concentrations may lead to adverse effects such as cellular damage.

Stability and Degradation

The stability of this compound under different conditions is crucial for its long-term efficacy. Studies suggest that while it remains stable over time, prolonged exposure can lead to degradation and diminished biological activity.

Metabolic Pathways

The compound plays a role in various metabolic pathways by interacting with metabolic enzymes. It influences glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone, and how can purity be optimized?

- Methodology : A multi-step synthesis involving coupling reactions between ethoxypyridine derivatives and piperazine-containing intermediates is typical. For example, nucleophilic substitution or Buchwald–Hartwig amination can link the pyridine and piperazine moieties . Post-synthesis, purify via column chromatography (e.g., silica gel) and confirm purity (>95%) using HPLC with UV detection at 254 nm. Recrystallization in ethanol/water mixtures may further enhance crystallinity .

Q. How can structural characterization be performed to validate the compound’s identity?

- Methodology : Use a combination of:

- 1H/13C NMR : Confirm the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.3 ppm for OCH2) and piperazine protons (δ ~2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Compare observed [M+H]+ with theoretical values (e.g., LC-HRMS as in ).

- FT-IR : Verify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodology :

- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy. Piperazine derivatives often show moderate aqueous solubility, requiring co-solvents like PEG-400 .

- Stability : Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and identify byproducts using UPLC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., SARS-CoV-2 Mpro in ) using the compound’s 3D structure (optimized via DFT). Focus on hydrogen bonds between the piperazine nitrogen and catalytic residues (e.g., His41/Cys145). MD simulations (e.g., GROMACS) can assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across assays?

- Case Example : If inconsistent IC50 values arise in enzyme vs. cell-based assays:

Verify compound integrity in cell media (e.g., serum protein binding via ultrafiltration).

Assess membrane permeability (Caco-2 assay) and efflux transporter interactions (e.g., P-gp inhibition).

Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to isolate confounding factors .

Q. How can SAR studies optimize the ethoxypyridine and piperazine moieties for selectivity?

- Methodology :

- Ethoxy modifications : Replace the ethoxy group with methoxy or halogenated analogs to evaluate steric/electronic effects on target engagement.

- Piperazine substitutions : Introduce bulky groups (e.g., benzyl) to probe steric hindrance or enhance lipophilicity. Compare activity in CYP450 inhibition assays to mitigate off-target effects .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

- Methodology :

- Oral bioavailability : Conduct PK studies in rodents (plasma sampling via LC-MS/MS). Calculate AUC0–24h and Cmax.

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., ethoxy demethylation) .

- BBB penetration : Use MDCK-MDR1 monolayers or in situ brain perfusion models if CNS activity is anticipated .

Q. How can crystallography or cryo-EM elucidate the compound’s binding mode?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.